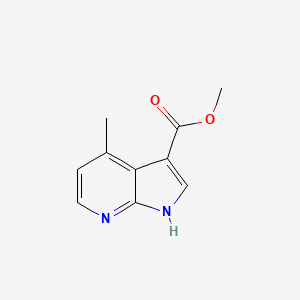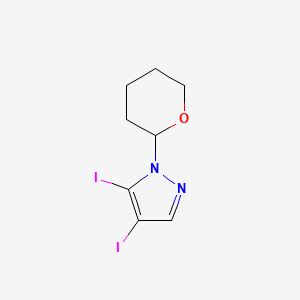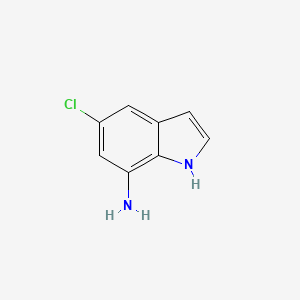
(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol
Descripción general
Descripción
(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a chloro group at the 4th position, a trifluoromethyl group at the 6th position, and a methanol group at the 3rd position on the pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Mecanismo De Acción
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, have been used in various pharmaceutical applications . For instance, some TFMP derivatives have been found to target AcpS-PPTase, a type of enzyme .
Mode of Action
It’s known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that tfmp derivatives have been used in the protection of crops from pests , suggesting that they may interact with biochemical pathways related to pest resistance.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that tfmp derivatives have been used in the protection of crops from pests , suggesting that they may have effects on pest physiology at the molecular and cellular level.
Action Environment
It’s known that the development of fluorinated organic chemicals is becoming an increasingly important research topic , suggesting that environmental factors may play a role in their action and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloro-6-(trifluoromethyl)pyridine with formaldehyde and a reducing agent such as sodium borohydride to yield the desired methanol derivative .
Industrial Production Methods
In an industrial setting, the production of (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a less substituted pyridine derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Chloro-6-(trifluoromethyl)pyridine-3-carboxaldehyde or 4-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid.
Reduction: 6-(Trifluoromethyl)pyridin-3-yl)methanol.
Substitution: 4-Amino-6-(trifluoromethyl)pyridin-3-yl)methanol or 4-Mercapto-6-(trifluoromethyl)pyridin-3-yl)methanol.
Aplicaciones Científicas De Investigación
(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
(4-Chloro-6-(trifluoromethyl)pyridine: Lacks the methanol group, making it less polar and potentially less reactive in certain chemical transformations.
(4-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanol: Similar structure but with the trifluoromethyl group at a different position, which can significantly alter its chemical and biological properties.
Uniqueness
The presence of both the chloro and trifluoromethyl groups on the pyridine ring, along with the methanol group, makes (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol unique. This combination of functional groups imparts distinct reactivity and potential biological activity, setting it apart from other similar compounds .
Propiedades
IUPAC Name |
[4-chloro-6-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-1-6(7(9,10)11)12-2-4(5)3-13/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMIDRQMWQDVEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxa-9-azaspiro[4.5]decane hydrochloride](/img/structure/B1431548.png)








![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride](/img/structure/B1431563.png)


![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B1431567.png)

